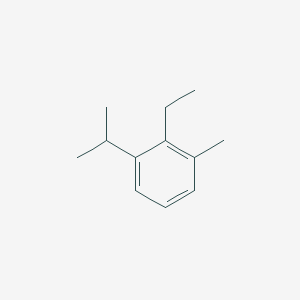

2-Ethyl-1-methyl-3-(propan-2-yl)benzene

CAS No.: 22582-89-4

Cat. No.: VC18675010

Molecular Formula: C12H18

Molecular Weight: 162.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22582-89-4 |

|---|---|

| Molecular Formula | C12H18 |

| Molecular Weight | 162.27 g/mol |

| IUPAC Name | 2-ethyl-1-methyl-3-propan-2-ylbenzene |

| Standard InChI | InChI=1S/C12H18/c1-5-11-10(4)7-6-8-12(11)9(2)3/h6-9H,5H2,1-4H3 |

| Standard InChI Key | QQZMJEYEIPPFHH-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C=CC=C1C(C)C)C |

Introduction

Structural Characteristics and Nomenclature

The IUPAC name 2-ethyl-1-methyl-3-(propan-2-yl)benzene unambiguously defines its substituent arrangement:

-

A methyl group (-CH₃) at position 1.

-

An ethyl group (-CH₂CH₃) at position 2.

-

An isopropyl group (-CH(CH₃)₂) at position 3.

Molecular Geometry and Steric Effects

The spatial arrangement of substituents creates significant steric hindrance, particularly between the ortho-positioned ethyl group (C2) and the isopropyl group (C3). This crowding influences the compound’s reactivity, as seen in analogous tri-substituted benzenes. Computational models predict a non-planar ring structure due to torsional strain between substituents, a common feature in heavily alkylated aromatics .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈ |

| Molecular Weight | 162.27 g/mol |

| Boiling Point (estimated) | 220–230°C |

| Density (predicted) | 0.86–0.88 g/cm³ |

Synthesis and Industrial Production

Friedel-Crafts Alkylation

The most plausible synthetic route involves sequential Friedel-Crafts alkylation of toluene. For example:

-

Methylation: Toluene undergoes methylation using methyl chloride (CH₃Cl) and AlCl₃ to form 1,2-dimethylbenzene (o-xylene).

-

Ethylation: Ethyl chloride (CH₂CH₂Cl) introduces the ethyl group at position 2, requiring careful temperature control (40–60°C) to minimize polyalkylation .

-

Isopropylation: Isopropyl chloride ((CH₃)₂CHCl) is introduced at position 3, leveraging the directing effects of existing alkyl groups.

Critical Reaction Parameters

-

Catalyst: Anhydrous AlCl₃ (1.2–1.5 equivalents).

-

Solvent: Dichloromethane or nitrobenzene to stabilize carbocation intermediates.

-

Yield Optimization: Stepwise addition of alkyl halides improves regioselectivity, with typical yields of 55–65% per step.

Reactivity and Chemical Transformations

Electrophilic Aromatic Substitution (EAS)

The electron-donating alkyl groups activate the ring toward EAS, but steric effects dominate regiochemistry:

-

Nitration: Predominantly occurs at the para position relative to the methyl group (C4), as meta positions are sterically blocked.

-

Sulfonation: Reversible reaction favoring the thermodynamically stable 5-sulfo isomer .

Oxidation and Reduction

-

Oxidation: Strong oxidizers like KMnO₄/H₂SO₄ convert ethyl and isopropyl groups to carboxylic acids, yielding 3-carboxy-2-methylbenzoic acid as a major product.

-

Catalytic Hydrogenation: Pd/C-mediated hydrogenation under 3 atm H₂ fully saturates the ring to form a cyclohexane derivative.

Applications and Industrial Relevance

Petrochemical Intermediates

The compound serves as a precursor in:

-

Surfactant Synthesis: Alkylbenzenesulfonates for detergents.

-

Polymer Additives: Plasticizers to improve PVC flexibility.

Chromatography Standards

Its unique retention behavior on GC-MS columns (e.g., DB-5) makes it useful for calibrating analytical instruments .

Future Research Directions

-

Stereoelectronic Studies: DFT calculations to quantify substituent effects on aromatic π-cloud distortion.

-

Catalytic Applications: Testing as a ligand in transition-metal catalysis.

-

Biological Screening: Antimicrobial activity assays against multidrug-resistant pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume